Chmfl-abl/kit-155 is a potent dual kinase inhibitor specifically targeting the ABL and c-KIT kinases. This compound has garnered attention in the field of cancer research due to its potential efficacy in treating various hematological malignancies, particularly chronic myeloid leukemia and gastrointestinal stromal tumors. The compound's ability to inhibit these kinases is crucial, as they play significant roles in cell proliferation and survival pathways.
Chmfl-abl/kit-155 was developed as part of a research initiative focused on creating more effective treatments for cancers associated with ABL and c-KIT mutations. The compound is derived from a series of chemical modifications aimed at enhancing potency and selectivity against these targets, distinguishing it from existing therapies like Imatinib.
Chmfl-abl/kit-155 is classified as a type II kinase inhibitor. It operates by binding to the inactive conformation of the target kinases, which is a mechanism that allows it to effectively inhibit their activity even in the presence of mutations that confer resistance to other inhibitors.
The synthesis of Chmfl-abl/kit-155 involves several key steps:
The industrial production of Chmfl-abl/kit-155 utilizes similar synthetic routes but on a larger scale, emphasizing optimized reaction conditions for yield and purity. Key considerations include temperature control, solvent selection, and purification techniques to maximize efficiency.
Chmfl-abl/kit-155 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its inhibitory properties. The molecular formula includes various elements that facilitate interactions with the target kinases.
Key structural data includes:
Chmfl-abl/kit-155 participates in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically controlled to optimize yields and purity .
Chmfl-abl/kit-155 exerts its pharmacological effects by inhibiting ABL and c-KIT kinases, which are crucial for cell signaling pathways related to growth and survival. By binding to the ATP-binding site of these kinases, Chmfl-abl/kit-155 prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective against cells harboring mutations that confer resistance to other treatments .
Chmfl-abl/kit-155 is characterized by its solid form at room temperature with high solubility in organic solvents, which aids in its formulation for biological studies.
Some relevant chemical properties include:
Chmfl-abl/kit-155 has several scientific applications:
CHMFL-ABL/KIT-155 (compound 34) was engineered as a type II kinase inhibitor targeting the inactive DFG-out conformation of ABL and c-KIT kinases. This design strategy exploits a unique hydrophobic pocket adjacent to the ATP-binding site, accessible only when the DFG motif (Asp-Phe-Gly) flips outward. The compound features a linear benzamide scaffold terminating in a 4-methylpiperazine group, enabling deep extension into this pocket while maintaining optimal binding kinetics [4] [5]. Structural analysis confirmed that the trifluoromethyl-phenyl moiety occupies the hydrophobic back cavity, stabilizing the DFG-out conformation through van der Waals interactions with conserved residues (e.g., Leu644 in ABL, Leu595 in c-KIT). This deliberate targeting of inactive conformations differentiates it from type I inhibitors and confers advantages in overcoming resistance mutations [4] [5].
The inhibitor integrates distinct pharmacophoric elements critical for dual kinase inhibition:
Table 1: Kinase Inhibition Profile of CHMFL-ABL/KIT-155
| Kinase Target | IC₅₀ (nM) | Cellular GI₅₀ (µM) | Key Mutations Targeted |
|---|---|---|---|
| ABL (wild-type) | 46 | 0.033 (BaF3/BCR-ABL) | M356T (GI₅₀=0.27µM) |
| c-KIT (wild-type) | 75 | 0.149 (BaF3/Tel-c-KIT) | V559D, L576P, N822K |
| LCK | 12 | 0.386 (BaF3/Tel-LCK) | - |
| PDGFRβ | 80 | 0.014 (BaF3/Tel-PDGFRβ) | - |
Data sourced from biochemical and cellular assays [4]
Systematic SAR exploration identified critical modifications enhancing dual-target potency:
The benzamide carbonyl oxygen serves as a critical hydrogen bond acceptor with hinge region residues:
Table 2: Structural Features Enabling Dual Kinase Inhibition
| Structural Element | Role in ABL Inhibition | Role in c-KIT Inhibition | Biochemical Outcome |
|---|---|---|---|
| Benzamide carbonyl oxygen | H-bonds with Met318 & Thr315 | H-bonds with Cys673 & Glu640 | Anchors compound in ATP-binding site |
| Trifluoromethyl-phenyl | Fills hydrophobic pocket (Leu644) | Binds Leu595 & Val603 | Stabilizes DFG-out conformation |
| Piperazine-methyl group | Salt bridge with Asp381 | Interacts with Asp792 | Enhances solubility & orientation |
| Pyrimidine linker | π-stacking with Tyr253 | Van der Waals with Val654 | Augments affinity for mutants |
Compound Nomenclature
Table 3: Identifiers for CHMFL-ABL/KIT-155
| Identifier Type | Name |
|---|---|
| Systematic IUPAC Name | Not provided in sources |
| Common Research Code | CHMFL-ABL/KIT-155 |
| Alternative Designation | Compound 34 |
| CAS Registry Number | 2081093-21-0 |
| Related Compounds | CHMFL-ABL-039 (distinct entity) |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4